molecular formula C13H11Cl2F3N4OS B2826109 2,5-dichloro-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-3-carboxamide CAS No. 2034531-26-3

2,5-dichloro-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-3-carboxamide

Cat. No.: B2826109
CAS No.: 2034531-26-3
M. Wt: 399.21
InChI Key: WUWRYYFNYIATHR-UHFFFAOYSA-N
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Description

2,5-dichloro-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-3-carboxamide is a high-affinity, competitive antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 is a non-selective cation channel expressed on sensory neurons and is recognized as a key mediator in the pain pathway, often referred to as the "wasabi receptor" for its role in detecting irritating chemicals. This compound demonstrates potent, dose-dependent inhibition of TRPA1 activation by various agonists , making it an essential pharmacological tool for investigating the channel's function. Its primary research value lies in the study of neurogenic inflammation, acute and chronic pain models, and airway hypersensitivity associated with conditions like asthma and chronic cough. By selectively blocking TRPA1, this antagonist allows researchers to dissect the specific contributions of this channel from other pain-sensing mechanisms in vivo and in vitro . Its application is critical for validating TRPA1 as a therapeutic target and for advancing the development of novel analgesic and anti-inflammatory agents.

Properties

IUPAC Name

2,5-dichloro-N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2F3N4OS/c14-8-4-7(11(15)24-8)12(23)19-5-10-21-20-9-3-6(13(16,17)18)1-2-22(9)10/h4,6H,1-3,5H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUWRYYFNYIATHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2CNC(=O)C3=C(SC(=C3)Cl)Cl)CC1C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

The compound has been found to have good oral bioavailability in preclinical species. This suggests that it can be effectively absorbed from the gastrointestinal tract and distributed throughout the body.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of food in the gastrointestinal tract can stimulate the release of incretin hormones, potentially enhancing the compound’s effects Additionally, factors that affect the absorption of orally administered drugs, such as gastric pH and transit time, could also influence its bioavailability and efficacy

Comparison with Similar Compounds

Key Similar Compounds:

Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-3-Phenethyl-1,2,3,7-Tetrahydroimidazo[1,2-a]Pyridine-5,6-Dicarboxylate (): Core: Tetrahydroimidazo[1,2-a]pyridine (imidazole fused to pyridine). Substituents: Nitrophenyl, phenethyl, and ester groups. Molecular Weight: 574.55 g/mol . Key Differences: The imidazole ring in this compound contrasts with the triazole ring in the target molecule.

6-Hydroxy-3,4-Dihydro-2(1H)-Quinolinone (): Core: Partially saturated quinolinone (benzene fused to ketone-containing pyridine). Substituents: Hydroxy group at position 4. Molecular Weight: 163.18 g/mol . Key Differences: The absence of a triazole/thiophene system reduces structural complexity but limits π-π stacking interactions compared to the target compound.

Functional Implications of Substituents

  • Trifluoromethyl (-CF₃): Enhances lipophilicity and metabolic stability compared to nitro (-NO₂) or cyano (-CN) groups in ’s compound .
  • Triazole vs. Imidazole : Triazoles resist oxidative metabolism better than imidazoles, a critical advantage in drug design .

Research Findings and Limitations

  • Evidence Gaps: No direct data on the target compound’s bioactivity or pharmacokinetics are available in the provided sources. Comparisons are extrapolated from structural analogs.
  • Inferred Trends : Compounds with fused bicyclic cores and electron-withdrawing substituents (e.g., -CF₃, -Cl) often show enhanced target affinity and solubility profiles, as seen in kinase inhibitors .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

The compound can be synthesized via multi-step protocols involving nucleophilic substitution, cyclization, and amide coupling. Key steps include:

  • Triazolo-pyridine core formation : Use THF as a solvent with triethylamine (Et₃N) to neutralize HCl byproducts during cyclization (reaction time: 3 days at room temperature) .
  • Purification : Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) is critical for isolating intermediates .
  • Yield optimization : Monitor reactions via thin-layer chromatography (TLC) and adjust stoichiometry of diamines and phosphazene precursors to minimize side products .

Q. What analytical techniques are most effective for characterizing this compound and its intermediates?

  • Structural confirmation : Use X-ray crystallography (for crystalline intermediates) and ¹H/¹³C NMR to verify the triazolo-pyridine core and thiophene-carboxamide linkage .
  • Purity assessment : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (HRMS) for molecular weight validation .

Q. How can researchers evaluate the compound’s biological activity in vitro?

  • Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based or colorimetric substrates (e.g., ATPase activity for kinase targets) .
  • Cellular assays : Use cell lines expressing target receptors (e.g., GPCRs) to measure IC₅₀ values via MTT or luminescence assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve potency?

  • Substituent variation : Replace the trifluoromethyl group on the tetrahydrotriazolo-pyridine core with other electron-withdrawing groups (e.g., nitro, cyano) to assess effects on target binding .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with active sites and guide synthetic modifications .

Q. What are the key degradation pathways of this compound under physiological conditions?

  • Hydrolysis : Test stability in buffered solutions (pH 1–10) at 37°C; the amide bond may hydrolyze in acidic conditions, requiring LC-MS to identify degradation products .
  • Photodegradation : Expose to UV light (λ = 365 nm) and monitor via HPLC for thiophene ring oxidation or triazole ring cleavage .

Q. How can computational methods predict its pharmacokinetic properties?

  • ADME profiling : Use SwissADME or ADMETLab to estimate solubility (LogP), cytochrome P450 interactions, and blood-brain barrier permeability .
  • Metabolite prediction : Employ Schrödinger’s MetaSite to identify potential Phase I/II metabolites (e.g., hydroxylation of the thiophene ring) .

Q. What experimental strategies address contradictory biological activity data across studies?

  • Assay standardization : Replicate experiments using identical cell lines (e.g., HEK293 vs. HeLa) and normalize data to positive/negative controls .
  • Orthogonal validation : Confirm target engagement using surface plasmon resonance (SPR) or thermal shift assays (TSA) .

Q. How can researchers optimize in vivo efficacy while minimizing toxicity?

  • Dose-ranging studies : Use rodent models to establish maximum tolerated dose (MTD) and monitor liver/kidney function via serum biomarkers (ALT, creatinine) .
  • Formulation : Test solubility enhancers (e.g., cyclodextrins) or nanoemulsions to improve bioavailability .

Methodological Guidance

Q. What strategies ensure enantiomeric purity during synthesis?

  • Chiral chromatography : Use chiral stationary phases (e.g., Chiralpak AD-H) for resolving racemic intermediates .
  • Asymmetric catalysis : Introduce chiral ligands (e.g., BINAP) during cyclization steps to control stereochemistry .

Q. How can mechanistic studies elucidate the compound’s mode of action?

  • Kinetic analysis : Perform time-resolved enzymatic assays to determine inhibition constants (Kᵢ) and mechanism (competitive/non-competitive) .
  • Chemical proteomics : Use affinity-based protein profiling (ABPP) with a biotinylated analog to pull down target proteins from cell lysates .

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